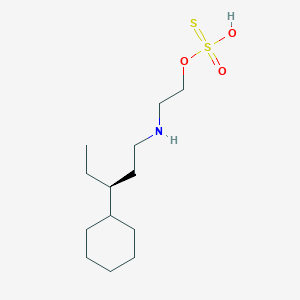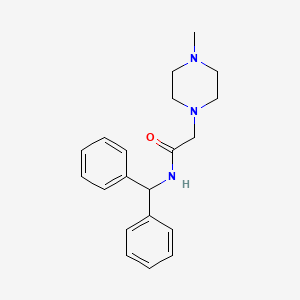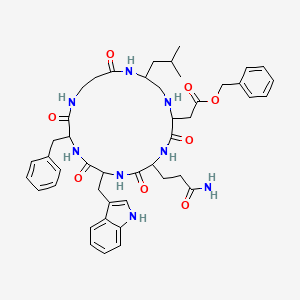
Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) is a synthetic peptide derivative that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is known for its unique structure, which includes a pseudo-peptide bond (psi(CH2NH)) and various amino acid residues such as leucine, aspartic acid, glutamine, tryptophan, phenylalanine, and beta-alanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The pseudo-peptide bond (psi(CH2NH)) is introduced through a specific coupling reaction that replaces the traditional peptide bond with a methylene-amino linkage. The reaction conditions often involve the use of coupling reagents such as carbodiimides and protecting groups like Boc (tert-butyloxycarbonyl) to ensure the selective formation of the desired peptide sequence.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS techniques with automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling, deprotection, and washing, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities and achieve the desired level of purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) can undergo various chemical reactions, including:
Oxidation: The tryptophan and phenylalanine residues can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The pseudo-peptide bond (psi(CH2NH)) can be reduced to form a traditional peptide bond.
Substitution: The benzyl (obzl) protecting group on the aspartic acid residue can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions to oxidize the aromatic residues.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the pseudo-peptide bond.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzyl group under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of tryptophan and phenylalanine.
Reduction: Formation of traditional peptide bonds.
Substitution: Derivatives with substituted functional groups on the aspartic acid residue.
Wissenschaftliche Forschungsanwendungen
Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide bond isosteres and their effects on peptide stability and conformation.
Biology: Investigated for its potential role in modulating protein-protein interactions and enzyme activity.
Medicine: Explored for its analgesic properties and potential use in pain management due to its structural similarity to endogenous opioid peptides.
Industry: Utilized in the development of novel peptide-based materials and drug delivery systems.
Wirkmechanismus
The mechanism of action of Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) involves its interaction with specific molecular targets, such as opioid receptors. The pseudo-peptide bond (psi(CH2NH)) mimics the traditional peptide bond, allowing the compound to bind to these receptors and exert its effects. The binding of this compound to opioid receptors can modulate pain perception and provide analgesic effects. Additionally, its unique structure may enable it to interact with other protein targets, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Leu-psi(CH2NH)Leu-OH: A derivative of leucine enkephalin with a similar pseudo-peptide bond.
D-His-Pro-Phe-His-Leu-psi(CH2NH)-Leu-Val-Tyr: A renin inhibitor with a pseudo-peptide bond.
Leu-psi(CH2N)Tac-NH2: A bombesin/GRP antagonist with a similar pseudo-peptide bond.
Uniqueness
Cyclo(leu-psi(CH2NH)-asp(obzl)-gln-trp-phe-beta-ala) is unique due to its specific combination of amino acid residues and the presence of the benzyl-protected aspartic acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
151911-03-4 |
|---|---|
Molekularformel |
C45H56N8O8 |
Molekulargewicht |
837.0 g/mol |
IUPAC-Name |
benzyl 2-[8-(3-amino-3-oxopropyl)-14-benzyl-11-(1H-indol-3-ylmethyl)-2-(2-methylpropyl)-6,9,12,15,19-pentaoxo-1,4,7,10,13,16-hexazacyclononadec-5-yl]acetate |
InChI |
InChI=1S/C45H56N8O8/c1-28(2)21-32-26-49-36(24-41(56)61-27-30-13-7-4-8-14-30)44(59)51-35(17-18-39(46)54)43(58)53-38(23-31-25-48-34-16-10-9-15-33(31)34)45(60)52-37(22-29-11-5-3-6-12-29)42(57)47-20-19-40(55)50-32/h3-16,25,28,32,35-38,48-49H,17-24,26-27H2,1-2H3,(H2,46,54)(H,47,57)(H,50,55)(H,51,59)(H,52,60)(H,53,58) |
InChI-Schlüssel |
QOHLOAJGFVUXEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1CNC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CC(=O)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol](/img/structure/B14159236.png)
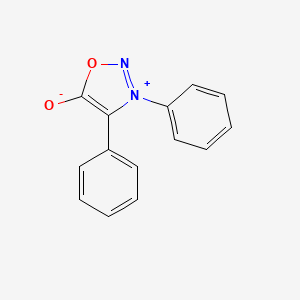
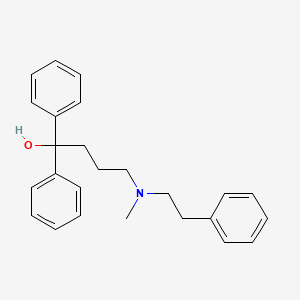
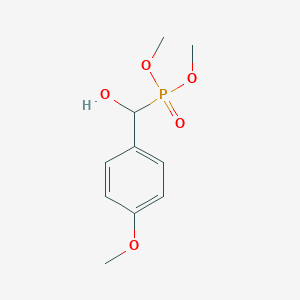

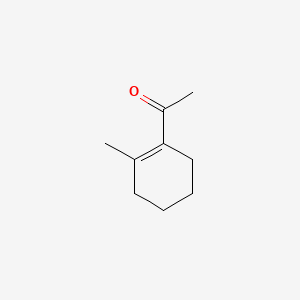
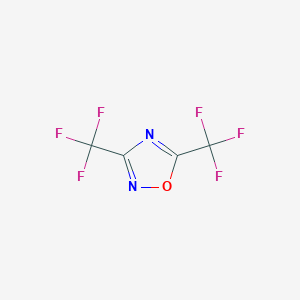
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
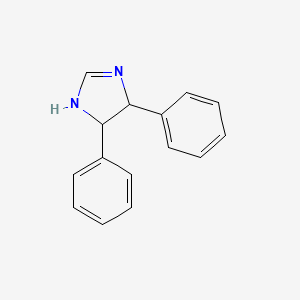
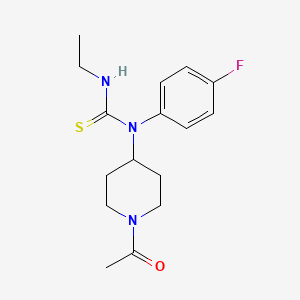
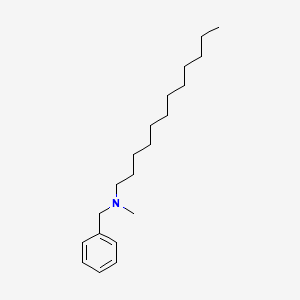
![1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene](/img/structure/B14159304.png)
